3-Butene-1,2-diol

Beschreibung

The exact mass of the compound 3-Butene-1,2-diol is 88.052429494 g/mol and the complexity rating of the compound is 42.8. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Butene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

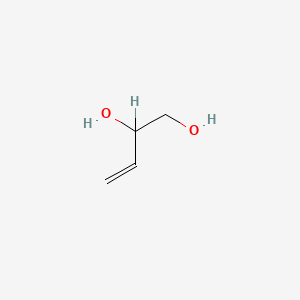

Structure

3D Structure

Eigenschaften

IUPAC Name |

but-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIAZBRRZANGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870564 | |

| Record name | Erythrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS] | |

| Record name | 3-Butene-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | 3-Butene-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

497-06-3, 86161-40-2 | |

| Record name | 3-Butene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | But-3-ene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086161402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8001HM3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butene-1,2-diol: Properties, Synthesis, and Applications

Abstract

3-Butene-1,2-diol (CAS No: 497-06-3), a versatile chiral bifunctional molecule, serves as a critical intermediate and building block in modern organic synthesis.[1] Its structure, featuring a vicinal diol adjacent to a terminal alkene, offers a unique platform for stereocontrolled transformations and the introduction of complex functionality. This guide provides an in-depth analysis of the chemical properties, stereochemistry, and spectroscopic profile of 3-butene-1,2-diol. Furthermore, it details established methodologies for its synthesis, including racemic and asymmetric routes, and explores its key chemical reactions. Emphasis is placed on its application in the fields of pharmaceutical and agrochemical development, where its role as a chiral precursor is paramount. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

Chemical Structure and Stereoisomerism

3-Butene-1,2-diol, systematically named but-3-ene-1,2-diol, possesses the chemical formula C₄H₈O₂.[2] The molecule contains two key functional groups: a terminal carbon-carbon double bond and a 1,2-diol (glycol) moiety. The presence of a stereocenter at the C2 position means that 3-butene-1,2-diol exists as a pair of enantiomers: (R)-3-butene-1,2-diol and (S)-3-butene-1,2-diol.

The majority of commercially available 3-butene-1,2-diol is the racemic mixture.[3] However, for applications in asymmetric synthesis, particularly in the pharmaceutical industry, the enantiomerically pure forms are highly sought after.[4] The specific stereochemistry of the diol is crucial as it dictates the spatial arrangement of subsequent transformations, making it a valuable chiral building block.[5]

Physicochemical Data

The physical and chemical properties of 3-butene-1,2-diol are summarized in the table below. It is a clear, colorless liquid with a mild alcohol-like odor, and it is miscible with water and polar organic solvents.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [2] |

| Molecular Weight | 88.11 g/mol | [2] |

| CAS Number | 497-06-3 | [2] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 196.5 °C at 760 mmHg | [6] |

| Density | 1.047 g/mL at 25 °C | [1] |

| Flash Point | 89.3 °C | [6] |

| pKa | 13.68 ± 0.20 (Predicted) | [1] |

| LogP | -0.79 | [6] |

Spectroscopic Profile

The structural elucidation of 3-butene-1,2-diol and its reaction products relies heavily on spectroscopic methods. Below is a summary of characteristic spectral data.

¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum provides a distinct fingerprint for the molecule. The key resonances are:

-

Vinyl Protons (C4-H): Three signals in the range of δ 5.1-5.9 ppm. The geminal protons (=CH₂) typically appear as two distinct multiplets (a doublet of doublets each), while the C3 proton (-CH=) appears as a multiplet, often a doublet of doublet of doublets, due to coupling with the C2 proton and the geminal C4 protons.

-

Methine Proton (C2-H): A multiplet around δ 4.2-4.4 ppm, coupled to the protons on C1 and C3.

-

Methylene Protons (C1-H): Two diastereotopic protons that appear as a multiplet (often two doublets of doublets) in the range of δ 3.4-3.7 ppm, coupled to the C2 proton.

-

Hydroxyl Protons (-OH): Two broad singlets that can appear over a wide range and are exchangeable with D₂O.

¹³C NMR Spectroscopy (Carbon NMR): The four unique carbon atoms in 3-butene-1,2-diol give rise to four distinct signals:

-

C4 (=CH₂): ~115 ppm

-

C3 (=CH-): ~138 ppm

-

C2 (-CHOH-): ~74 ppm

-

C1 (-CH₂OH): ~66 ppm

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, prominent absorption bands corresponding to its functional groups:[3]

-

O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

-

C-H Stretch (sp²): A sharp peak typically found just above 3000 cm⁻¹ (~3080 cm⁻¹).

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (~2880-2940 cm⁻¹).

-

C=C Stretch: A medium-intensity peak around 1645 cm⁻¹.

-

C-O Stretch: Strong peaks in the fingerprint region, typically between 1030-1080 cm⁻¹.

Mass Spectrometry (MS): Under electron ionization (EI), 3-butene-1,2-diol does not typically show a strong molecular ion peak (m/z = 88). The spectrum is characterized by fragmentation, with common fragments observed at m/z = 57, 45, and 31.[7]

Synthesis of 3-Butene-1,2-diol

The synthesis of 3-butene-1,2-diol can be achieved through several routes, yielding either the racemic mixture or enantiomerically enriched products. The choice of method depends on the desired stereochemistry and scale of the reaction.

Racemic Synthesis via Epoxide Hydrolysis

A common and straightforward laboratory synthesis involves the hydrolysis of the precursor 3,4-epoxy-1-butene (also known as butadiene monoxide). This reaction can be catalyzed by either acid or base, proceeding through an Sₙ2-type ring-opening of the epoxide.[8][9]

Sources

- 1. 3-BUTEN-2-OL(598-32-3) 1H NMR spectrum [chemicalbook.com]

- 2. www2.oberlin.edu [www2.oberlin.edu]

- 3. 3-Butene-1,2-diol | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Buten-1-ol(627-27-0) IR Spectrum [chemicalbook.com]

- 5. Portico [access.portico.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Butene-1,2-diol [webbook.nist.gov]

- 8. 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Diol synthesis by substitution [organic-chemistry.org]

Synthesis of racemic 3-Butene-1,2-diol from butadiene

An In-Depth Technical Guide to the Synthesis of Racemic 3-Butene-1,2-diol from Butadiene

Abstract

3-Butene-1,2-diol is a pivotal intermediate in organic synthesis, serving as a versatile four-carbon building block for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring both a primary and a secondary alcohol as well as a terminal alkene, allows for a multitude of subsequent chemical transformations. This guide provides a comprehensive technical overview of the primary synthetic routes to racemic 3-butene-1,2-diol, starting from the bulk chemical 1,3-butadiene. We will delve into the mechanistic underpinnings, provide detailed experimental frameworks, and discuss the causality behind process choices, offering field-proven insights for researchers, chemists, and process development professionals.

Introduction: The Strategic Importance of 3-Butene-1,2-diol

The synthesis of functionalized C4 molecules is a cornerstone of modern chemical manufacturing. Among these, 3-butene-1,2-diol (also known as 3,4-dihydroxy-1-butene) stands out due to its utility as a precursor to more complex chiral molecules and fine chemicals.[2] The racemic mixture is an accessible starting point for various applications and can be a substrate for subsequent chiral resolutions or stereoselective reactions. The most economically viable and industrially scalable approach to this diol begins with 1,3-butadiene, a readily available petrochemical feedstock. This guide will focus on the transformation of this simple diene into the target diol, primarily through a robust two-step epoxidation-hydrolysis sequence, and will also explore direct dihydroxylation strategies.

The Dominant Pathway: A Two-Step Epoxidation-Hydrolysis Strategy

The most established and controlled method for synthesizing 3-butene-1,2-diol from butadiene involves two distinct chemical operations: the selective epoxidation of one double bond, followed by the hydrolytic opening of the resulting epoxide ring.

Step 1: Selective Epoxidation of 1,3-Butadiene

The initial challenge is the mono-epoxidation of 1,3-butadiene to yield 3,4-epoxy-1-butene. The key is to achieve high selectivity for the terminal double bond while minimizing over-oxidation or reaction at the internal bond.

Mechanistic Rationale: The epoxidation of a diene can be accomplished via several methods, with the industrial standard being a gas-phase catalytic oxidation. This process is favored due to the efficiency and direct use of air or oxygen as the oxidant.[3] The reaction proceeds via the electrophilic addition of an oxygen atom across one of the π-bonds of butadiene.

Industrial Protocol: Gas-Phase Catalytic Epoxidation The heterogeneously catalyzed gas-phase epoxidation of butadiene is a highly attractive industrial process.[3][4] It typically employs a silver catalyst, often promoted with alkali metals like cesium, supported on a high-surface-area material such as alumina (Al₂O₃).[4]

-

Catalyst System: Silver (Ag) is unique in its ability to catalyze the direct oxidation of alkenes to epoxides. Promoters like Cesium (Cs) are crucial for enhancing selectivity and catalyst lifetime.

-

Reaction Conditions: The reaction is carried out in the gas phase at elevated temperatures (typically 230-250°C) by passing a mixture of butadiene, oxygen (or air), and often an inert diluent gas through a fixed-bed reactor containing the catalyst.[3][4] The presence of water vapor (6-80 mol %) in the feed gas has been shown to be beneficial, prolonging catalyst activity by preventing coking.[5]

Experimental Protocol: Conceptual Gas-Phase Epoxidation

-

Catalyst Bed Preparation: A tubular fixed-bed reactor is packed with a supported Ag/Cs-Al₂O₃ catalyst.

-

Reactant Feed: A gaseous mixture of 1,3-butadiene, oxygen, and a diluent (e.g., nitrogen) is pre-heated and fed continuously into the reactor.

-

Reaction Execution: The reactor temperature is maintained at approximately 230°C. The space velocity is carefully controlled to optimize conversion and selectivity. A typical selectivity of 95% for 3,4-epoxy-1-butene at a 5% butadiene conversion has been reported.[4]

-

Product Isolation: The effluent gas stream, containing unreacted butadiene, 3,4-epoxy-1-butene, oxygen, and byproducts (like CO₂), is cooled. The 3,4-epoxy-1-butene is then separated, often through an absorption process using an extractant like liquid butadiene.[6]

Laboratory-Scale Alternative: Prilezhaev Epoxidation For laboratory-scale synthesis, the Prilezhaev reaction using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a reliable method.[7]

-

Mechanism: This reaction proceeds through a concerted "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step, ensuring the stereochemistry of the alkene is retained in the epoxide.[7][8]

-

Execution: The reaction is typically performed in an inert, non-aqueous solvent like chloroform or dichloromethane to prevent the premature hydrolysis of the formed epoxide.[8][9]

Caption: High-level workflow for the two-step synthesis of 3-butene-1,2-diol.

Step 2: Hydrolysis of 3,4-Epoxy-1-butene

The second step involves the ring-opening of 3,4-epoxy-1-butene with water to form the target diol. This reaction can be catalyzed by either acid or base, with acid-catalyzed hydrolysis being more common.

Mechanistic Rationale: Acid-Catalyzed Ring Opening The acid-catalyzed hydrolysis of an epoxide is a robust and well-understood transformation.[10][11]

-

Protonation: The epoxide oxygen is first protonated by an acid catalyst (e.g., H₂SO₄), making it a better leaving group.[12]

-

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking one of the electrophilic carbons of the protonated epoxide. For an unsymmetrical epoxide like 3,4-epoxy-1-butene, the attack preferentially occurs at the more substituted carbon, as it can better stabilize the developing partial positive charge in the transition state.[10][12][13] This proceeds via an Sₙ2-like mechanism, resulting in inversion of stereochemistry at the site of attack.[14]

-

Deprotonation: The resulting protonated diol is deprotonated by a water molecule to yield the final 1,2-diol and regenerate the acid catalyst.[12]

// Nodes Epoxide [label="3,4-Epoxy-1-butene"]; H_ion [label="H⁺"]; ProtonatedEpoxide [label="Protonated Epoxide"]; H2O_nuc [label="H₂O (Nucleophile)"]; Intermediate [label="Oxonium Ion Intermediate"]; H2O_base [label="H₂O (Base)"]; Diol [label="3-Butene-1,2-diol"]; H3O_ion [label="H₃O⁺"];

// Edges Epoxide -> ProtonatedEpoxide [label="1. Protonation", fontcolor="#5F6368"]; H_ion -> ProtonatedEpoxide [style=invis]; ProtonatedEpoxide -> Intermediate [label="2. Nucleophilic Attack", fontcolor="#5F6368"]; H2O_nuc -> Intermediate [style=invis]; Intermediate -> Diol [label="3. Deprotonation", fontcolor="#5F6368"]; H2O_base -> Diol [style=invis]; Intermediate -> H3O_ion [style=invis]; }

Caption: Mechanism of acid-catalyzed hydrolysis of 3,4-epoxy-1-butene.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: 3,4-Epoxy-1-butene is added to a flask containing water with a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.002 M H₂SO₄).[15]

-

Heating: The mixture is stirred and heated (e.g., to 80°C) for a sufficient time (e.g., 1 hour) to ensure complete conversion.[15] The reaction can be monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Neutralization: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).

-

Extraction: If necessary, the product is extracted from the aqueous solution using an organic solvent like diethyl ether.[15]

-

Purification: The solvent is removed under reduced pressure, and the resulting crude diol can be purified by vacuum distillation to yield the final product.

Alternative Pathway: Direct Dihydroxylation of 1,3-Butadiene

An alternative, more direct approach is the dihydroxylation of butadiene, which adds two hydroxyl groups across a double bond in a single synthetic operation. While conceptually simpler, this route faces significant challenges in controlling selectivity.

Mechanistic Rationale and Reagents: Dihydroxylation converts an alkene into a vicinal diol.[16] The primary methods employ high-oxidation-state transition metals, most notably osmium and manganese.[16]

Osmium Tetroxide (OsO₄) Catalyzed syn-Dihydroxylation (Upjohn Dihydroxylation)

-

Mechanism: Osmium tetroxide reacts with an alkene in a concerted [3+2] cycloaddition to form a cyclic osmate(VI) ester.[17] This mechanism ensures that both oxygen atoms are delivered to the same face of the double bond, resulting in syn-dihydroxylation.[17][18] The osmate ester is then cleaved reductively (e.g., with NaHSO₃) or oxidatively to release the diol.[17]

-

Causality & Insights: OsO₄ is highly efficient but also extremely toxic, volatile, and expensive.[16] Therefore, it is almost always used in catalytic amounts. A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), is required to reoxidize the reduced osmium species back to Os(VIII), thus regenerating the catalyst for the next cycle.[16][19]

-

Selectivity Issues: With 1,3-butadiene, a mixture of 3-butene-1,2-diol (1,2-addition) and 2-butene-1,4-diol (1,4-addition) is possible, along with reaction at both double bonds. Controlling the regioselectivity to favor the 1,2-diol is a significant challenge.

Manganese-Based Dihydroxylation

-

Reagents: Potassium permanganate (KMnO₄) is a classic but often aggressive and low-yielding reagent for dihydroxylation. Modern methods employ more sophisticated manganese catalysts, which can offer higher selectivity and are less toxic than osmium.[16][[“]] These systems, often using hydrogen peroxide as the terminal oxidant, are an active area of research.[21][22]

Comparative Data Summary

The choice of synthetic route depends on factors like scale, cost, safety, and desired purity. The following tables summarize typical conditions and outcomes.

Table 1: Representative Conditions for Epoxidation of 1,3-Butadiene

| Method | Catalyst / Reagent | Oxidant | Temperature (°C) | Conversion | Selectivity to Epoxide |

|---|---|---|---|---|---|

| Gas-Phase Catalysis[4] | Ag/Cs on Al₂O₃ | O₂ / Air | 230-250 | ~5% | >90% |

| Prilezhaev Reaction[7] | m-CPBA | (Internal) | 0-25 | High | High |

| H₂O₂ Oxidation[23][24] | Phosphotungstate | H₂O₂ | 20-60 | Moderate | Moderate-High |

Table 2: Comparison of Synthesis Routes to 3-Butene-1,2-diol

| Route | Key Reagents | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Epoxidation-Hydrolysis | 1. O₂/Ag catalyst2. H₂O, H⁺ | 3,4-Epoxy-1-butene | High selectivity, industrially scalable, uses cheap oxidant (O₂).[3][4] | Two-step process, requires catalyst handling. |

| Direct Dihydroxylation | cat. OsO₄, NMO | Cyclic Osmate Ester | Single step from diene to diol. | High toxicity and cost of OsO₄, poor regioselectivity with dienes.[16] |

Conclusion for the Practicing Scientist

For the synthesis of racemic 3-butene-1,2-diol from butadiene, the two-step pathway involving selective gas-phase epoxidation followed by acid-catalyzed hydrolysis remains the most logical and validated approach, particularly for large-scale production. It offers superior control over selectivity, leading to a purer product and higher overall yield compared to direct dihydroxylation methods. While direct dihydroxylation offers the allure of atom economy, the challenges of regioselectivity with a conjugated diene system and the hazardous nature of reagents like osmium tetroxide make it less practical for this specific transformation. Researchers developing novel catalytic systems should focus on achieving high 1,2-regioselectivity in direct dihydroxylation to challenge the incumbent two-step process.

References

- Heterogeneously catalyzed epoxidation of 1,3-butadiene to 3,4-epoxy-1-butene. (n.d.). Forschungszentrum Karlsruhe.

- Heterogeneously catalyzed epoxidation of 1,3-butadiene to 3,4-epoxy-1-butene. (n.d.). Forschungszentrum Karlsruhe.

- Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. (n.d.). Testbook.

- Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. (n.d.). Aakash Institute.

- 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.

- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret

- US5618954A - Preparation of 3,4-epoxy-1-butene. (1997).

- Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. (2010).

- 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup. (n.d.). OrgoSolver.

- Understanding the Synthesis and Properties of 3-Butene-1,2-diol. (n.d.). BOC Sciences.

- Dihydroxyl

- Oxidation of 1,3-butadiene. (2008).

- OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011). Master Organic Chemistry.

- The Preparation of Enantiomerically Pure 3,4-Epoxy-1-butene and 3-Butene-1,2-diol. (n.d.). Thieme Connect.

- Upjohn Dihydroxyl

- Recovery of 3,4-epoxy-1-butene from 1,3-butadiene oxidation effluents. (n.d.).

- Epoxidation of Butadiene with Hydrogen Peroxide Catalyzed by the Salts of Phosphotungstate Anions. (2011).

- The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. (n.d.).

- 7.10: Oxacyclopropane (Epoxide) Synthesis: Epoxidation by Peroxycarboxylic Acids. (2019). Chemistry LibreTexts.

- Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. (n.d.).

- 3-BUTENE-1,2-DIOL. (n.d.). Chongqing Chemdad Co., Ltd.

- Manganese‐Catalyzed Dihydroxylation and Epoxid

- Prilezhaev reaction. (n.d.). Wikipedia.

- 8.

- Post-polymerisation oxyfunctionalisation of styrene and butadiene-based (co-)

- Post-polymerisation oxyfunctionalisation of styrene and butadiene-based (co-)polymers using a homogeneous manganese catalyst. (2025). Utrecht University - UU Research Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 5. US5618954A - Preparation of 3,4-epoxy-1-butene - Google Patents [patents.google.com]

- 6. US5756779A - Recovery of 3,4-epoxy-1-butene from 1,3-butadiene oxidation effluents - Google Patents [patents.google.com]

- 7. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. testbook.com [testbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chimia.ch [chimia.ch]

- 15. www2.oberlin.edu [www2.oberlin.edu]

- 16. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 17. orgosolver.com [orgosolver.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Upjohn Dihydroxylation [organic-chemistry.org]

- 20. consensus.app [consensus.app]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. research-portal.uu.nl [research-portal.uu.nl]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 3,4-Dihydroxy-1-butene

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dihydroxy-1-butene (CAS No: 497-06-3), a versatile diol with significant applications in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural characteristics, thermodynamic properties, and spectroscopic data. Furthermore, this guide outlines standardized experimental protocols for the determination of these properties, ensuring scientific rigor and reproducibility. Safety and handling considerations specific to this class of compounds are also addressed to promote safe laboratory practices.

Introduction

3,4-Dihydroxy-1-butene, also known as 3-butene-1,2-diol, is a bifunctional organic molecule featuring both a terminal alkene and a vicinal diol.[1] This unique structural combination makes it a valuable chiral building block in the synthesis of a variety of more complex molecules.[2] Notably, it serves as a precursor in the synthesis of cyclic organic carbonates and substituted oxazolidinone ligands, which are relevant in medicinal chemistry.[2] 3,4-Dihydroxy-1-butene is also recognized as a metabolite of 1,3-butadiene.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation development.

Molecular Structure and Chemical Identity

The fundamental identity of a chemical compound is rooted in its molecular structure. The arrangement of atoms and bonds dictates its reactivity and physical behavior.

-

Chemical Name: 3,4-Dihydroxy-1-butene

-

Synonyms: 3-Butene-1,2-diol, 1,2-Dihydroxy-3-butene, 1-Butene-3,4-diol, Erythrol[3]

-

CAS Number: 497-06-3[3]

-

Molecular Formula: C₄H₈O₂[1]

-

Molecular Weight: 88.11 g/mol [4]

Caption: Ball-and-stick model of 3,4-Dihydroxy-1-butene.

Tabulated Physical Properties

For ease of reference and comparison, the key physical properties of 3,4-Dihydroxy-1-butene are summarized in the table below. These values are critical for a variety of applications, from reaction engineering to formulation.

| Property | Value | Source(s) |

| Appearance | Clear colorless liquid | [5] |

| Boiling Point | 195 °C at 733 mmHg | [2] |

| 196.5 °C | [6] | |

| Melting Point | 15.1 °C (estimate) | [4] |

| Density | 1.047 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.462 | [2] |

| Vapor Pressure | 0.24 mmHg | [5] |

| Water Solubility | Soluble | [4] |

Spectroscopic Data

Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and purity. Below is a summary of the key spectroscopic data for 3,4-Dihydroxy-1-butene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Major Peaks (m/z): 57, 29, 31[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~5.8 | ddd | 1H | -CH=CH₂ |

| ~5.3 | d | 1H | -CH=CH₂ (trans) |

| ~5.1 | d | 1H | -CH=CH₂ (cis) |

| ~4.1 | m | 1H | -CH(OH)- |

| ~3.6 | dd | 1H | -CH₂(OH) |

| ~3.4 | dd | 1H | -CH₂(OH) |

| ~2.5-3.5 | br s | 2H | -OH |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values can be found in spectral databases.[7]

| Chemical Shift (ppm) | Assignment |

| Predicted | |

| ~140 | -CH=CH₂ |

| ~115 | -CH=CH₂ |

| ~75 | -CH(OH)- |

| ~65 | -CH₂(OH) |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values can be found in spectral databases.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | broad, strong | O-H stretch (alcohol) |

| ~3080 | medium | =C-H stretch (alkene) |

| ~2930, 2880 | medium | C-H stretch (alkane) |

| ~1645 | medium | C=C stretch (alkene) |

| ~1420 | medium | C-H bend (alkene) |

| ~1050 | strong | C-O stretch (alcohol) |

| ~990, 920 | strong | =C-H bend (alkene) |

Note: Predicted values are based on typical vibrational frequencies for the functional groups present. Actual experimental spectra are available from various sources.[5]

Experimental Protocols for Property Determination

The following section details standardized methodologies for determining the key physical properties of 3,4-Dihydroxy-1-butene. Adherence to these protocols is crucial for obtaining accurate and reproducible data.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Diagram of Experimental Workflow:

Caption: Workflow for boiling point determination using the Thiele tube method.

Step-by-Step Protocol:

-

Place approximately 0.5 mL of 3,4-Dihydroxy-1-butene into a small test tube (75 x 10 mm).

-

Take a capillary tube and seal one end using a flame. Place the capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Density Determination (Pycnometer Method)

A pycnometer allows for the precise determination of the density of a liquid by accurately measuring a known volume.

Step-by-Step Protocol:

-

Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with 3,4-Dihydroxy-1-butene, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer and record the mass (m₂).

-

Measure the temperature of the sample.

-

Calculate the density (ρ) using the following formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Solubility Determination

A qualitative assessment of solubility in various solvents can provide insights into the polarity and potential reactivity of the compound.

Step-by-Step Protocol:

-

Place approximately 0.2 mL of 3,4-Dihydroxy-1-butene into a small test tube.

-

Add 2 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether, toluene) in small portions, shaking well after each addition.

-

Observe whether the diol dissolves completely to form a homogenous solution.

-

Record the compound as soluble, partially soluble, or insoluble in each solvent.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3,4-Dihydroxy-1-butene.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Hazards: 3,4-Dihydroxy-1-butene is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[8] It is also important to be aware of any potential for peroxide formation, as is common with compounds containing allylic hydrogens, although specific data for this compound is limited.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed summary of the essential physical properties of 3,4-Dihydroxy-1-butene. The tabulated data, spectroscopic information, and standardized experimental protocols offer a valuable resource for scientists and researchers. A comprehensive understanding of these properties is fundamental to the safe and effective application of this versatile chemical intermediate in various fields of chemical synthesis and development.

References

- 1. 497-06-3 | CAS DataBase [m.chemicalbook.com]

- 2. 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Butene-1,2-diol [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. 3-Butene-1,2-diol | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-butene-1,2-diol | CAS#:497-06-3 | Chemsrc [chemsrc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Butene-1,2-diol

This guide provides a comprehensive analysis of the spectroscopic data for 3-butene-1,2-diol (CAS: 497-06-3), a versatile building block in organic synthesis. As a vicinal diol with a terminal double bond, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization.

Molecular Structure and Spectroscopic Correlation

3-Butene-1,2-diol is a four-carbon unsaturated diol with the chemical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1] The molecule contains several key structural features that give rise to characteristic spectroscopic signals: a terminal vinyl group (CH₂=CH-), two secondary hydroxyl groups (-OH), a methine group (-CH-), and a methylene group (-CH₂-). The numbering convention used in this guide for the carbon skeleton is as follows:

The following sections will detail the expected and observed spectroscopic data, providing insights into how each technique corroborates this structure.

Diagram of the molecular structure of 3-Butene-1,2-diol with atom numbering.

Caption: Molecular structure of 3-Butene-1,2-diol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-butene-1,2-diol is characterized by distinct signals for the vinyl, methine, and methylene protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the double bond.

Table 1: ¹H NMR Spectroscopic Data for 3-Butene-1,2-diol

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~3.4 - 3.6 | m | 2H |

| H-2 | ~4.0 - 4.2 | m | 1H |

| H-3 | ~5.8 - 6.0 | ddd | 1H |

| H-4 | ~5.2 - 5.4 | m | 2H |

| OH | variable | br s | 2H |

Data is compiled from typical values for similar structures and may vary based on solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

H-1 Protons (δ ~3.4 - 3.6 ppm): These protons are on the carbon adjacent to a hydroxyl group, which deshields them, causing a downfield shift. They appear as a multiplet due to coupling with the H-2 proton.

-

H-2 Proton (δ ~4.0 - 4.2 ppm): This methine proton is deshielded by both an adjacent hydroxyl group and the allylic position to the double bond, resulting in a further downfield shift. It appears as a multiplet due to coupling with the H-1 and H-3 protons.

-

H-3 Proton (δ ~5.8 - 6.0 ppm): This vinyl proton is significantly deshielded by the double bond and appears as a doublet of doublet of doublets (ddd) due to coupling with the H-2 and the two H-4 protons (cis and trans).

-

H-4 Protons (δ ~5.2 - 5.4 ppm): These terminal vinyl protons are also deshielded and appear as a multiplet. They exhibit both geminal coupling to each other and vicinal coupling to the H-3 proton.

-

Hydroxyl Protons (δ variable): The chemical shift of the hydroxyl protons is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. They typically appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 3-butene-1,2-diol will show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Butene-1,2-diol

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~65 - 70 |

| C-2 | ~70 - 75 |

| C-3 | ~135 - 140 |

| C-4 | ~115 - 120 |

Data is compiled from typical values for similar structures and may vary based on solvent.

Interpretation of the ¹³C NMR Spectrum:

-

C-1 (δ ~65 - 70 ppm): This carbon is attached to a hydroxyl group, which causes a significant downfield shift from a typical sp³ hybridized carbon.

-

C-2 (δ ~70 - 75 ppm): This carbon is also attached to a hydroxyl group and is in an allylic position, leading to a further downfield shift compared to C-1.

-

C-3 (δ ~135 - 140 ppm): This sp² hybridized carbon is part of the double bond and is deshielded, appearing in the characteristic alkene region.

-

C-4 (δ ~115 - 120 ppm): This terminal sp² hybridized carbon of the double bond is also found in the alkene region, typically at a slightly more upfield position compared to the internal carbon of the double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-butene-1,2-diol is dominated by absorptions corresponding to the O-H, C-O, C=C, and C-H bonds.

Table 3: Key IR Absorption Bands for 3-Butene-1,2-diol

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp²) | 3010 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Interpretation of the IR Spectrum:

-

O-H Stretch (3200 - 3600 cm⁻¹): A strong and broad absorption in this region is a definitive indicator of the presence of hydroxyl groups and is broadened due to hydrogen bonding.

-

sp² C-H Stretch (3010 - 3100 cm⁻¹): The absorption just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is part of a double bond (the vinyl group).

-

sp³ C-H Stretch (2850 - 3000 cm⁻¹): These absorptions are due to the C-H bonds of the methylene and methine groups.

-

C=C Stretch (1640 - 1680 cm⁻¹): A medium intensity peak in this region confirms the presence of the carbon-carbon double bond.

-

C-O Stretch (1000 - 1260 cm⁻¹): A strong absorption in this region is characteristic of the carbon-oxygen single bond in the alcohol functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-butene-1,2-diol, electron ionization (EI) would likely lead to a detectable molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for 3-Butene-1,2-diol

| m/z | Proposed Fragment |

| 88 | [M]⁺ (Molecular Ion) |

| 70 | [M - H₂O]⁺ |

| 57 | [M - CH₂OH]⁺ |

| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 88): The peak corresponding to the molecular weight of the compound is expected, although it may be of low intensity due to the lability of the molecule under EI conditions.

-

Loss of Water (m/z 70): A common fragmentation pathway for alcohols is the loss of a water molecule.

-

Loss of a Hydroxymethyl Group (m/z 57): Cleavage of the C1-C2 bond can lead to the loss of a CH₂OH radical.

-

m/z 43: This is a common fragment in mass spectrometry and could arise from various rearrangements and further fragmentation.

-

m/z 31: This prominent peak is characteristic of primary alcohols, corresponding to the [CH₂OH]⁺ fragment.

Diagram of the proposed mass spectrometry fragmentation of 3-Butene-1,2-diol.

Caption: Proposed fragmentation pathways for 3-butene-1,2-diol in mass spectrometry.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-butene-1,2-diol. Actual parameters may need to be optimized based on the specific instrumentation and experimental goals.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-butene-1,2-diol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as residual solvent peaks should not obscure signals of interest. For observing exchangeable protons (OH), a non-protic solvent like CDCl₃ or DMSO-d₆ is preferred.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Neat Liquid): Place a small drop of neat 3-butene-1,2-diol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Sample Preparation and Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3-butene-1,2-diol (e.g., 100 ppm) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a polar stationary phase like a wax column). A temperature program should be used to ensure good separation from any impurities and the solvent.

-

MS Acquisition: The eluent from the GC is introduced into the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of, for example, 30-200 m/z.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of the molecular structure of 3-butene-1,2-diol. Each technique offers complementary information, and together they form a powerful analytical toolkit for the confirmation of the identity and purity of this important chemical intermediate. The data and interpretations presented in this guide serve as a valuable reference for scientists engaged in the synthesis, analysis, and application of 3-butene-1,2-diol.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10338, 3-Butene-1,2-diol" PubChem, [Link].

-

NIST Chemistry WebBook. "3-Butene-1,2-diol" NIST, [Link].

-

Spectral Database for Organic Compounds (SDBS). "3-Butene-1,2-diol" AIST, [Link].

-

Toraya, T., et al. "But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase." ChemBioChem 9.14 (2008): 2268-2275. [Link].

Sources

An In-Depth Technical Guide to 3-Butene-1,2-diol: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butene-1,2-diol, a versatile four-carbon unsaturated vicinal diol, holds significant importance as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its unique structure, featuring both a vinyl group and two hydroxyl moieties, provides multiple reactive sites for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of 3-Butene-1,2-diol, beginning with its historical context and the seminal first synthesis. It delves into the core synthetic methodologies, offering detailed, step-by-step protocols and mechanistic insights into the preparation of this pivotal chemical intermediate. The guide further explores alternative and modern synthetic routes, presenting a comparative analysis to inform experimental design. Finally, a summary of its key applications underscores the compound's relevance in contemporary chemical research and development.

Introduction: The Significance of 3-Butene-1,2-diol

3-Butene-1,2-diol, also known as 3,4-dihydroxy-1-butene, is a clear, colorless liquid with the chemical formula C₄H₈O₂.[1][2][3] Its structure is characterized by a vinyl group and two hydroxyl groups on adjacent carbon atoms, making it a vicinal diol or glycol. This arrangement of functional groups imparts a unique reactivity profile, rendering it a valuable precursor in organic synthesis. The presence of a chiral center at the C-2 position means that 3-Butene-1,2-diol can exist as two enantiomers, (R)- and (S)-3-butene-1,2-diol, which are crucial for the stereoselective synthesis of complex chiral molecules.

The strategic importance of 3-Butene-1,2-diol lies in its utility as a versatile building block. The hydroxyl groups can be readily functionalized or serve as directing groups in various reactions, while the vinyl group can participate in a wide array of transformations, including additions, oxidations, and polymerizations. This multifaceted reactivity has led to its application in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[4]

This guide aims to provide a thorough technical understanding of 3-Butene-1,2-diol, from its initial discovery to the sophisticated synthetic methods employed today. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for researchers and professionals in the field of chemical synthesis and drug development.

The Genesis of a Versatile Building Block: Discovery and First Synthesis

The history of 3-Butene-1,2-diol is intrinsically linked to the broader exploration of glycols and unsaturated alcohols in the 19th and early 20th centuries. The pioneering work of French chemist Charles-Adolphe Wurtz in the 1850s, which led to the first synthesis of ethylene glycol, laid the foundational understanding of vicinal diols.[5][6][7][8][9] However, the first documented synthesis of the unsaturated diol, 3-Butene-1,2-diol, is less straightforward to pinpoint to a single "discovery" moment and appears to have emerged from the systematic investigation of reactions involving 1,3-butadiene and its derivatives in the early 20th century.

One of the earliest plausible routes to 3-Butene-1,2-diol was likely achieved through the hydrolysis of 3,4-epoxy-1-butene . This epoxide, a direct oxidation product of the readily available 1,3-butadiene, would have been a logical target for early 20th-century chemists exploring the reactivity of conjugated dienes. The acid- or base-catalyzed ring-opening of the epoxide with water would yield the corresponding diol.

Another early potential synthesis would have been the direct dihydroxylation of 1,3-butadiene . While the highly selective and controlled dihydroxylation methods known today were not available, early experiments with oxidizing agents like potassium permanganate (Baeyer's test) on conjugated systems would have likely produced a mixture of diols, including 3-butene-1,2-diol and 1,2-dihydroxy-3-butene. The challenge for early chemists would have been the separation and characterization of the specific isomers from the reaction mixture.

While a singular, celebrated "first synthesis" paper for 3-Butene-1,2-diol is not as prominent as for simpler molecules, its preparation was a natural consequence of the burgeoning field of organic synthesis and the increasing availability of petrochemical feedstocks like butadiene.

Core Synthetic Methodologies: A Detailed Examination

The two most fundamental and widely employed methods for the synthesis of 3-Butene-1,2-diol are the hydrolysis of 3,4-epoxy-1-butene and the direct dihydroxylation of 1,3-butadiene. These methods, while conceptually straightforward, require careful control of reaction conditions to achieve high yields and selectivity.

Synthesis via Hydrolysis of 3,4-Epoxy-1-butene

This method is a classic example of epoxide ring-opening and is a common industrial route for the production of 3-Butene-1,2-diol. The reaction proceeds via the nucleophilic attack of water on the protonated epoxide (acid-catalyzed) or directly on the epoxide (base-catalyzed).

3.1.1. Mechanistic Rationale

The choice between acid and base catalysis influences the regioselectivity of the epoxide opening. In the case of the unsymmetrical 3,4-epoxy-1-butene, acid catalysis favors the attack of the nucleophile (water) at the more substituted carbon (C-3) due to the partial positive charge being better stabilized at this position in the transition state. Conversely, base-catalyzed ring-opening generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C-4). However, for 3,4-epoxy-1-butene, both carbons of the epoxide are secondary, and electronic effects of the vinyl group also play a role, often leading to a mixture of regioisomers. For practical synthesis, conditions are optimized to favor the formation of 3-butene-1,2-diol.

3.1.2. Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To synthesize 3-Butene-1,2-diol from 3,4-epoxy-1-butene via acid-catalyzed hydrolysis.

Materials:

-

3,4-Epoxy-1-butene

-

Deionized water

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-epoxy-1-butene and a 10-fold molar excess of deionized water.

-

Slowly add a catalytic amount of sulfuric acid (e.g., 0.1 mol%) to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3-Butene-1,2-diol.

3.1.3. Data Presentation

| Parameter | Value |

| Starting Material | 3,4-Epoxy-1-butene |

| Key Reagents | Water, Sulfuric Acid |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 100°C (Reflux) |

| Typical Yield | 70-85% |

| Purification Method | Vacuum Distillation |

3.1.4. Visualization of the Reaction Pathway

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. CN1295201C - Method for preparing alpha, beta unsaturated alcohol from compound of ketone or aldehyde containing carbonyl - Google Patents [patents.google.com]

- 3. Aldol condensation - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. History - Ethylene Glycol [allaboutantifreeze.weebly.com]

- 6. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 7. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Wurtz, Charles Adolphe [canov.jergym.cz]

An In-Depth Technical Guide to 3-Butene-1,2-diol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Butene-1,2-diol, a versatile chiral building block with significant applications in organic synthesis, pharmaceutical development, and toxicological research. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, key applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity: CAS Numbers and Synonyms

3-Butene-1,2-diol, a four-carbon diol containing a terminal double bond, is a crucial intermediate in various chemical transformations. Its identity is established by its CAS Registry Number, which differs for the racemic mixture and its individual enantiomers. Understanding these identifiers is critical for sourcing the correct stereoisomer for specific chiral syntheses.

The racemic mixture is most commonly identified by CAS number 497-06-3 .[1][2][3][4] The (S)-enantiomer, often used in asymmetric synthesis, is assigned CAS number 62214-39-5 .[5][6]

| Identifier | Value |

| Chemical Name | 3-Butene-1,2-diol[1] |

| IUPAC Name | But-3-ene-1,2-diol[1][7] |

| Racemate CAS No. | 497-06-3[1][2][3][4] |

| (S)-Enantiomer CAS No. | 62214-39-5[5][6] |

| EC Number | 207-835-1[1][7] |

| Molecular Formula | C₄H₈O₂[1][2][5] |

| Synonyms | Erythrol; 3,4-Dihydroxy-1-butene; 1,2-Dihydroxy-3-butene; 1-Butene-3,4-diol.[1][2][7][8] |

Physicochemical Properties

3-Butene-1,2-diol is a clear, colorless liquid.[1][7][9] Its physical and chemical properties are summarized below, providing essential data for reaction planning and process optimization.

| Property | Value | Source |

| Molecular Weight | 88.11 g/mol | [1][5][7] |

| Density | 1.047 - 1.053 g/mL at 20-25 °C | [1][9][10] |

| Boiling Point | ~196.5 °C | [1][10] |

| Melting Point | ~15.1 °C (estimate) | [1][9] |

| Flash Point | 222 °F | [1][9] |

| Refractive Index (n20/D) | ~1.461 | [1][9] |

| Vapor Pressure | 0.102 - 0.24 mmHg at 25 °C | [1][7] |

| Water Solubility | Soluble | [5] |

| XLogP3 | -0.5 to -0.79 | [1][7] |

Synthesis Methodologies: Pathways to a Versatile Precursor

The synthesis of 3-Butene-1,2-diol can be achieved through several routes, with the choice of method often dictated by the desired stereochemistry and scale of production.

Hydrolysis of 1,2-Epoxy-3-butene

A common and biologically relevant pathway to 3-Butene-1,2-diol is the hydrolysis of its precursor, 1,2-epoxy-3-butene.[4][9] This reaction can be catalyzed by epoxide hydrolases, making it a key step in the metabolism of 1,3-butadiene.[4][9] This enzymatic approach offers high stereoselectivity, which is crucial for producing enantiomerically pure forms of the diol.

Dihydroxylation of 1-Butene

A classic method for creating vicinal diols is the dihydroxylation of an alkene. For the synthesis of 3-Butene-1,2-diol, 1-butene is treated with an oxidizing agent. The choice of reagent determines the stereochemical outcome (syn- or anti-addition of the hydroxyl groups).

-

Syn-dihydroxylation: Treatment of 1-butene with cold, dilute, alkaline potassium permanganate (KMnO₄), known as Baeyer's reagent, results in the syn-addition of two hydroxyl groups across the double bond to yield the diol.[11]

-

Asymmetric Dihydroxylation: For chiral synthesis, Sharpless asymmetric dihydroxylation can be employed, using osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand to produce a specific enantiomer with high enantiomeric excess.

Dynamic Kinetic Asymmetric Transformation

For producing the (S)-enantiomer specifically, a robust method involves the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene.[5] This advanced technique allows for high yields and excellent enantioselectivity, making it valuable for pharmaceutical applications.[5]

Caption: Key synthesis pathways to 3-Butene-1,2-diol.

Applications in Research and Drug Development

The utility of 3-Butene-1,2-diol stems from its bifunctional nature, possessing both alkene and diol moieties. This structure makes it a valuable precursor for a wide range of more complex molecules.

-

Chiral Building Block: As a chiral molecule, it serves as a precursor for synthesizing various enantiomerically pure building blocks for the pharmaceutical industry.[4][9][12]

-

Synthesis of Heterocycles: It is used to prepare substituted oxazolidinone ligands, which are employed to target medicinally relevant RNAs.[4][9]

-

Enzyme Inhibition Studies: The substrate analogue but-3-ene-1,2-diol has been studied as a mechanism-based competitive inhibitor for coenzyme B12-dependent glycerol dehydratase.[13] This research is vital for understanding enzyme mechanisms and designing novel inhibitors.

-

Metabolite and Biomarker: 3,4-Dihydroxy-1-butene is a known metabolite of 1,3-butadiene, a common industrial chemical.[4][9] Its detection and quantification are relevant in toxicology and environmental health studies to monitor exposure to 1,3-butadiene.[5]

-

Organic Carbonate Synthesis: It serves as a reactant in the synthesis of cyclic organic carbonates through continuous flow procedures.[4][9]

Experimental Protocol: Syn-Dihydroxylation of 1-Butene

This protocol describes a representative lab-scale synthesis of 3-Butene-1,2-diol via the oxidation of 1-butene using potassium permanganate. This self-validating system includes a distinct color change, indicating reaction progress.

Objective: To synthesize 3-Butene-1,2-diol from 1-butene via syn-dihydroxylation.

Materials:

-

1-Butene (gas or condensed liquid)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Ice-water bath

-

Reaction flask with gas inlet

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Solvent for extraction (e.g., diethyl ether)

Procedure:

-

Preparation of Reagent: Prepare a dilute, aqueous solution of potassium permanganate and cool it in an ice-water bath to approximately 0-5 °C. Add a small amount of sodium hydroxide to make the solution alkaline.

-

Reaction Setup: In a flask equipped with a stirrer and a gas inlet tube, add the chilled alkaline KMnO₄ solution.

-

Introduction of Alkene: Slowly bubble 1-butene gas through the stirred, cold permanganate solution.

-

Causality Insight: The reaction is exothermic; maintaining a low temperature is crucial to prevent over-oxidation and cleavage of the diol product. The alkaline condition also helps to stabilize the intermediate manganate ester.

-

-

Monitoring the Reaction: Continue the addition of 1-butene until the characteristic purple color of the permanganate ion (MnO₄⁻) disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

-

Trustworthiness: This distinct color change from purple to colorless (with brown precipitate) is a reliable indicator of the consumption of the starting material and the completion of the reaction.[11]

-

-

Workup: Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Extraction: Saturate the aqueous filtrate with a salt (e.g., NaCl) to reduce the solubility of the diol and extract the product into an organic solvent like diethyl ether using a separatory funnel.

-

Drying and Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 3-Butene-1,2-diol.

-

Purification: The crude product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of 3-Butene-1,2-diol.

Safety, Handling, and Storage

Proper handling of 3-Butene-1,2-diol is essential due to its potential hazards.

Hazard Identification:

-

GHS Classification: It is classified as Acute Toxicity, Category 4, for oral, dermal, and inhalation routes.[7][14]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[7][14]

-

Toxicological Profile: It may cause irritation and has been noted to cause changes in the urine of rats and mice in inhalation studies.[7][15] It is a reactive monomer that can gradually polymerize at room temperature.[7][15]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[14]

-

Personal Protection: Wear protective gloves, protective clothing, and tightly fitting safety goggles.[14] If exposure limits are exceeded, a full-face respirator should be used.[14]

-

Precautions: Avoid breathing mist, gas, or vapors.[14] Do not eat, drink, or smoke when using this product.[14] Wash hands thoroughly after handling.[14]

First-Aid Measures:

-

Inhalation: Move the person to fresh air.[14]

-

Skin Contact: Take off contaminated clothing immediately and wash the skin with plenty of water.[14]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[14]

-

Ingestion: Rinse mouth with water.[14] In all cases of exposure, get medical help if symptoms occur.[14]

Storage:

-

Store in a cool, dry, and well-ventilated place.[16]

-

It is recommended to store under an inert atmosphere in an amber vial at -20°C.[9]

References

-

National Institute of Standards and Technology. (n.d.). 3-Butene-1,2-diol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Butene-1,2-diol. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Butene-1,2-diol (CAS 497-06-3). Retrieved from [Link]

-

LookChem. (n.d.). Understanding the Synthesis and Properties of 3-Butene-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Butene-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Butene-1,2-diol, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-butene-1,2-diol | CAS#:497-06-3. Retrieved from [Link]

-

Chemdad. (n.d.). 3-BUTENE-1,2-DIOL. Retrieved from [Link]

-

Haz-Map. (n.d.). 3-Butene-1,2-diol. Retrieved from [Link]

-

Chemsrc. (n.d.). (S)-3-Butene-1,2-diol | CAS#:62214-39-5. Retrieved from [Link]

-

PubMed. (2008). But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase. Retrieved from [Link]

-

Quora. (2020). How is but-1-ene converted into butane-1,2-diol? What reagents are needed? And what colour change would you see?. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Butene-1,2-diol [webbook.nist.gov]

- 3. 3-Butene-1,2-diol [webbook.nist.gov]

- 4. 3-BUTENE-1,2-DIOL | 497-06-3 [chemicalbook.com]

- 5. Buy (S)-3-Butene-1,2-diol | 62214-39-5 [smolecule.com]

- 6. 3-Butene-1,2-diol, (2S)- | C4H8O2 | CID 6999958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Butene-1,2-diol | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Butene-1,2-diol (CAS 497-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 3-BUTENE-1,2-DIOL | 62214-39-5 [chemicalbook.com]

- 11. quora.com [quora.com]

- 12. nbinno.com [nbinno.com]

- 13. But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. 3-Butene-1,2-diol - Hazardous Agents | Haz-Map [haz-map.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Butene-1,2-diol in Organic Solvents

This technical guide offers a detailed examination of the solubility of 3-butene-1,2-diol in organic solvents, tailored for researchers, scientists, and professionals in drug development. Recognizing the limited availability of precise quantitative solubility data for this specific compound, this document establishes a robust predictive framework by synthesizing information from structurally analogous diols. This approach provides valuable, actionable insights into its solubility characteristics, essential for its application in chemical synthesis, purification, and pharmaceutical formulation.

Introduction to 3-Butene-1,2-diol: A Molecule of Versatile Potential

3-Butene-1,2-diol is a vicinal diol featuring a terminal double bond, a structure that confers a unique combination of hydrophilicity, due to its two hydroxyl groups, and a degree of lipophilicity from its butene backbone. This amphiphilic nature dictates its solubility across a spectrum of organic solvents, a critical parameter for optimizing reaction kinetics, designing effective purification strategies, and developing novel drug delivery systems. The molecule's capacity to act as both a hydrogen bond donor and acceptor, alongside dipole-dipole interactions and London dispersion forces, governs its miscibility and solubility profile.[1][2]

Theoretical Framework for Predicting Solubility

The foundational principle of "like dissolves like" offers a qualitative starting point for understanding solubility. The dissolution of a solute in a solvent is a dynamic equilibrium influenced by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 3-butene-1,2-diol, its polarity and hydrogen bonding capabilities are the primary determinants of its solubility.

Polarity: The two hydroxyl groups render 3-butene-1,2-diol a polar molecule, suggesting a higher solubility in polar solvents.

Hydrogen Bonding: The ability to form strong hydrogen bonds with solvents containing electronegative atoms (such as oxygen or nitrogen) significantly enhances its solubility in these media.

A more quantitative predictive tool is the Hansen Solubility Parameters (HSP) model.[3][4][5] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] A solvent with HSP values closely matching those of 3-butene-1,2-diol is predicted to be an effective solvent.

Figure 1: Conceptual diagram of Hansen Solubility Parameter (HSP) matching for predicting solubility. A smaller difference (Δδ) between the HSP of the solute and solvent suggests higher solubility.

For more complex systems, thermodynamic models like the Universal Quasi-Chemical (UNIQUAC) model can provide highly accurate predictions of phase equilibria.[6][7][8][9][10] However, these models require specific binary interaction parameters that are often determined experimentally.[8][9][10]

Experimental Determination of Solubility: A Validated Protocol

While theoretical models provide valuable guidance, precise solubility data must be determined experimentally. The isothermal shake-flask method is a widely accepted and robust technique for obtaining thermodynamic solubility data.

Protocol: Isothermal Shake-Flask Method

This method establishes an equilibrium between the dissolved and undissolved solute in a solvent at a constant temperature, followed by the quantification of the solute concentration in the saturated solution.

Materials and Equipment:

-

High-purity 3-butene-1,2-diol

-

Analytical grade organic solvents

-

Thermostatic shaker bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of 3-butene-1,2-diol to a known volume of the selected organic solvent, ensuring a visible excess of the solid.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to achieve equilibrium.

-

Phase Separation: Cease agitation and allow the vials to remain undisturbed in the thermostatic bath for at least 24 hours to permit the sedimentation of the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe pre-heated to the equilibration temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to prevent solute precipitation.

-

Quantification: Analyze the concentration of 3-butene-1,2-diol in the filtered solution using a validated GC or HPLC method with a corresponding calibration curve.

-

Data Analysis: Express the solubility in appropriate units (e.g., g/L, mol/L). Perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Caption: Experimental workflow for the isothermal shake-flask method for solubility determination.

Solubility Profile of 3-Butene-1,2-diol and Structurally Related Diols

While specific quantitative solubility data for 3-butene-1,2-diol is sparse in the literature, a reliable estimation of its behavior can be derived from data for structurally analogous compounds such as 1,2-butanediol and 2,3-butanediol.[11][12][13][14][15] The presence of the double bond in 3-butene-1,2-diol is expected to slightly decrease its polarity and hydrogen bonding capability compared to its saturated counterparts, potentially leading to slightly lower solubility in highly polar solvents and slightly higher solubility in less polar solvents.